molecular formula C6H7F2NO B2921276 [1-(difluoromethyl)-1H-pyrrol-2-yl]methanol CAS No. 1537584-26-1

[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol

Cat. No.: B2921276
CAS No.: 1537584-26-1
M. Wt: 147.125
InChI Key: QKIPTBWOZZIALC-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)-1H-pyrrol-2-yl]methanol (CAS 1537584-26-1) is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research. This compound, with molecular formula C6H7F2NO and molecular weight 147.12 g/mol , features a pyrrole ring system substituted with both a difluoromethyl group and a hydroxymethyl group, creating a versatile scaffold for chemical synthesis. The structural motif of the difluoromethyl group on the pyrrole nitrogen is particularly valuable for modulating the electronic properties, metabolic stability, and lipophilicity of candidate molecules . Researchers utilize this compound as a key intermediate in the synthesis of more complex heterocyclic systems. The presence of the hydroxymethyl group allows for further functionalization, enabling its incorporation into larger molecular architectures or conjugation with other pharmacophores. While specific biological data for this exact compound may be limited in the public domain, its structural features align with compounds investigated for various pharmacological applications, as similar pyrrole derivatives have been explored in patent literature for their potential biological activity . The compound is characterized by specific spectroscopic identifiers including the SMILES string OCC1=CC=CN1C(F)F and InChIKey QKIPTBWOZZIALC-UHFFFAOYSA-N . Handling should follow standard laboratory safety protocols, as the material carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety datasheet and adhere to all recommended precautions during use.

Properties

IUPAC Name

[1-(difluoromethyl)pyrrol-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO/c7-6(8)9-3-1-2-5(9)4-10/h1-3,6,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIPTBWOZZIALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)CO)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of pyrrole-2-methanol using difluoromethylating agents under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production of [1-(difluoromethyl)-1H-pyrrol-2-yl]methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce various alcohol derivatives .

Scientific Research Applications

[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where difluoromethylated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of [1-(difluoromethyl)-1H-pyrrol-2-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues

The following compounds share structural motifs with [1-(difluoromethyl)-1H-pyrrol-2-yl]methanol, differing primarily in substituents or functional groups:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Applications Reference IDs
This compound –CF₂H at 1-position; –CH₂OH at 2-position ~163.13 (C₆H₇F₂NO) Potential intermediate for drug synthesis
1-(1H-Pyrrol-2-yl)ethan-1-one Acetyl group at 2-position 109.13 (C₆H₇NO) Flavor/aroma agent; synthetic precursor
1-(1H-Pyrrol-2-yl)ethan-1-one oxime Oxime derivative of 1-(1H-pyrrol-2-yl)ethanone 124.14 (C₆H₈N₂O) Chelating agent; intermediate in coordination chemistry
[2-(1H-Pyrrol-1-yl)phenyl]methanol Phenyl-pyrrole hybrid with hydroxymethyl 173.22 (C₁₁H₁₁NO) Ligand design; crystal engineering
1-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanol Benzimidazole core with –CF₂H and –CH₂OH ~224.19 (C₉H₈F₂N₂O) Electrophilic character; hydrogen-bond donor

Electronic and Reactivity Differences

  • Fluorine vs. Non-Fluorinated Analogues: The difluoromethyl group in this compound increases electron-withdrawing effects compared to non-fluorinated analogues like 1-(1H-pyrrol-2-yl)ethan-1-one. This enhances stability against oxidative degradation and improves membrane permeability .
  • Hydroxymethyl vs. Acetyl Groups: The hydroxymethyl group enables hydrogen bonding and participation in nucleophilic reactions (e.g., Mitsunobu reactions), whereas acetylated derivatives like 1-(1H-pyrrol-2-yl)ethan-1-one are more suited for condensation or cyclization reactions .

Key Research Findings

  • Fluorine-Induced Stability: Fluorinated pyrroles exhibit 10–20% greater metabolic stability in hepatic microsome assays compared to non-fluorinated counterparts .
  • Hydrogen-Bonding Capacity: The hydroxymethyl group in this compound forms stronger hydrogen bonds (e.g., O–H···N interactions) than acetylated analogues, as demonstrated in crystal structure analyses .

Biological Activity

[1-(Difluoromethyl)-1H-pyrrol-2-yl]methanol (CAS No. 1537584-26-1) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The difluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts. This article explores the compound's synthesis, biological activities, and relevant research findings.

The structural formula of this compound can be represented as follows:

C5H6F2N2O\text{C}_5\text{H}_6\text{F}_2\text{N}_2\text{O}

This compound features a pyrrole ring substituted with a difluoromethyl group and a hydroxymethyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole derivatives with difluoromethylating agents. Various methods have been explored, including:

  • Direct difluoromethylation : Utilizing reagents like difluoromethyl sulfonium salts.
  • One-pot reactions : Combining multiple steps to streamline synthesis while maintaining yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that this compound inhibited the proliferation of cancer cell lines such as:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Mechanistically, it is believed that the compound induces apoptosis through the activation of caspase pathways, leading to cell death in malignant cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notably, it may inhibit key enzymes involved in cell signaling pathways, including those related to:

  • Cell proliferation
  • Apoptosis regulation

This interaction can disrupt normal cellular functions, leading to the observed antimicrobial and anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and laboratory settings:

  • In Vivo Efficacy : In murine models of bacterial infection, administration of the compound resulted in a significant reduction in bacterial load compared to controls.
  • Combination Therapy : When used in conjunction with conventional antibiotics, this compound enhanced the overall efficacy against resistant bacterial strains.
  • Cancer Treatment Trials : Preliminary trials involving patients with advanced cancer types showed promising results when combined with standard chemotherapy regimens.

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